

# (Rac)-Tanomastat in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (Rac)-Tanomastat |           |
| Cat. No.:            | B3034476         | Get Quote |

(Rac)-Tanomastat, also known as BAY 12-9566, is a synthetic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, MMP-3, and MMP-9.[1] These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to tumor invasion, metastasis, and angiogenesis.[1] By inhibiting these MMPs, (Rac)-Tanomastat was developed with the therapeutic intent of halting tumor progression. This guide provides a comprehensive comparison of the efficacy of (Rac)-Tanomastat when used in combination with standard chemotherapy regimens, based on available clinical trial data.

#### **Preclinical Evaluation**

Preclinical studies on **(Rac)-Tanomastat** as a monotherapy demonstrated its potential as an anti-cancer agent. In various animal models, it has been shown to inhibit tumor growth, reduce angiogenesis, and prevent the formation of lung metastases in human tumor xenografts, including breast and colon carcinoma cell lines.[2] However, a thorough review of publicly available scientific literature reveals a notable absence of preclinical studies specifically evaluating the synergistic or additive effects of **(Rac)-Tanomastat** in direct combination with cytotoxic chemotherapy agents. The following sections, therefore, focus on the clinical evaluation of this combination therapy.

# Clinical Efficacy in Ovarian Cancer

A significant Phase III randomized controlled trial (NCIC CTG OV.12) evaluated the efficacy of **(Rac)-Tanomastat** as maintenance therapy in patients with advanced ovarian cancer who had responded to initial surgery and platinum-paclitaxel-based chemotherapy.



### **Experimental Protocol: NCIC CTG OV.12**

Patients with Stage III or IV ovarian carcinoma with a complete or partial response to 6-9 cycles of platinum/paclitaxel-containing chemotherapy were randomized to receive either **(Rac)-Tanomastat** (800 mg orally, twice daily) or a placebo. The primary endpoint was Progression-Free Survival (PFS), with Overall Survival (OS) as a key secondary endpoint.



Click to download full resolution via product page

**Experimental Workflow of the NCIC CTG OV.12 Trial.** 

## **Quantitative Data: NCIC CTG OV.12**

The trial was terminated prematurely after enrolling 243 patients due to findings from other trials. The final analysis showed no statistically significant difference in efficacy between the **(Rac)-Tanomastat** and placebo arms.[3]

| Endpoint                             | (Rac)-Tanomastat<br>(n=122) | Placebo (n=121) | p-value |
|--------------------------------------|-----------------------------|-----------------|---------|
| Median Progression-<br>Free Survival | 10.4 months                 | 9.2 months      | 0.67    |
| Median Overall<br>Survival           | Not reached                 | Not reached     | 0.53    |

# **Clinical Efficacy in Pancreatic Cancer**



Another pivotal Phase III trial (NCIC CTG PA.1) was conducted to compare the efficacy of **(Rac)-Tanomastat** with gemcitabine in patients with advanced or metastatic pancreatic adenocarcinoma who had not received prior chemotherapy.[4][5]

### **Experimental Protocol: NCIC CTG PA.1**

Patients were randomized to receive either **(Rac)-Tanomastat** (800 mg orally, twice daily) or gemcitabine (1,000 mg/m² intravenously weekly for 7 of 8 weeks, then weekly for 3 of 4 weeks). The primary endpoint was overall survival.[4][5]



Click to download full resolution via product page

**Experimental Workflow of the NCIC CTG PA.1 Trial.** 

#### **Quantitative Data: NCIC CTG PA.1**

This study was also terminated early after an interim analysis of 277 patients revealed a significantly worse survival outcome in the **(Rac)-Tanomastat** arm compared to the gemcitabine arm.[4][5]

| Endpoint                             | (Rac)-Tanomastat<br>(n=138) | Gemcitabine<br>(n=139) | p-value |
|--------------------------------------|-----------------------------|------------------------|---------|
| Median Overall<br>Survival           | 3.74 months                 | 6.59 months            | <0.001  |
| Median Progression-<br>Free Survival | 1.68 months                 | 3.5 months             | <0.001  |



# **Mechanism of Action of (Rac)-Tanomastat**

**(Rac)-Tanomastat** functions by inhibiting the activity of matrix metalloproteinases, which are key to several processes in cancer progression.



Click to download full resolution via product page

Proposed Mechanism of Action of (Rac)-Tanomastat.

#### Conclusion

Based on the available Phase III clinical trial data, **(Rac)-Tanomastat** in combination with chemotherapy did not demonstrate a survival benefit in patients with advanced ovarian or



pancreatic cancer. In the ovarian cancer study, it showed no improvement over placebo as a maintenance therapy.[3] More strikingly, in the pancreatic cancer trial, it was significantly inferior to gemcitabine monotherapy.[4][5] The lack of available preclinical data on the combination of **(Rac)-Tanomastat** with chemotherapy makes it difficult to assess any potential synergistic effects that were not realized in the clinical setting. These findings contributed to the general discontinuation of the clinical development of broad-spectrum MMP inhibitors for cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Comparison of gemcitabine versus the matrix metalloproteinase inhibitor BAY 12-9566 in patients with advanced or metastatic adenocarcinoma of the pancreas: a phase III trial of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-Tanomastat in Combination with Chemotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3034476#efficacy-of-rac-tanomastat-in-combination-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com